molecular formula C18H19NO3 B11738099 4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one

4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one

Cat. No.: B11738099
M. Wt: 297.3 g/mol
InChI Key: FMYWSDMFFLZXRQ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

The synthesis of 4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4’-aminoacetophenone and 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one can be compared with other chalcones and related compounds:

This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-(3,5-dimethoxyanilino)-3-phenylbut-3-en-2-one

InChI

InChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3

InChI Key

FMYWSDMFFLZXRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2

Origin of Product

United States

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